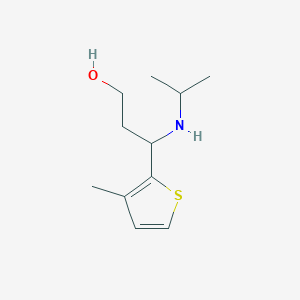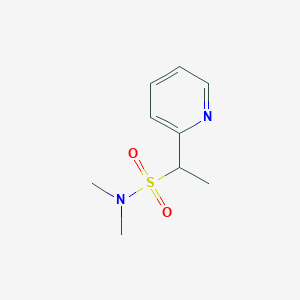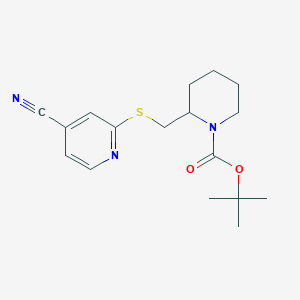![molecular formula C8H11ClO B13961243 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane CAS No. 5628-74-0](/img/structure/B13961243.png)
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-3-oxatricyclo[32102,4]octane is a complex organic compound characterized by its unique tricyclic structure This compound is part of the oxetane family, which is known for its four-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-oxatricyclo[321One common method involves the intramolecular cyclization of a suitable precursor, such as a 5-vinyl-1,3-cyclohexadiene, through a Diels-Alder reaction followed by cyclopropane ring opening . The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid like zinc bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethyl methyl ether, which is a known carcinogen .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane can be compared with other oxetane derivatives and tricyclic compounds:
Eigenschaften
CAS-Nummer |
5628-74-0 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
6-(chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C8H11ClO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3H2 |
InChI-Schlüssel |
HBEJVSJKHSPKGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CCl)C3C2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


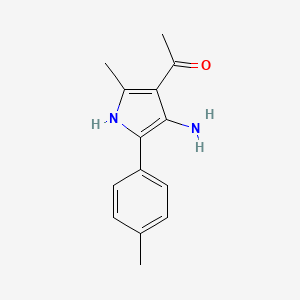
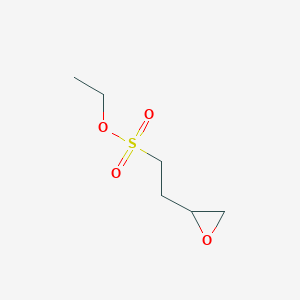
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
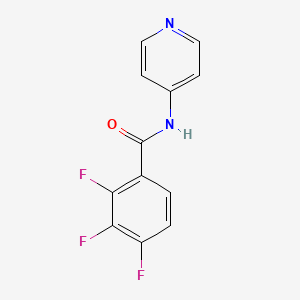

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

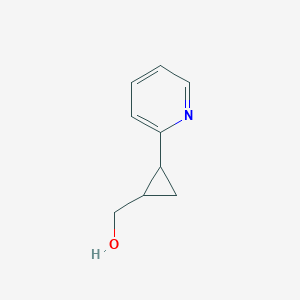
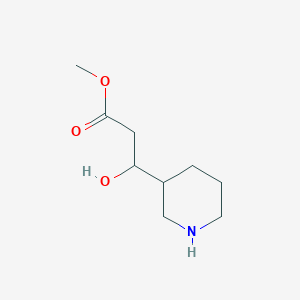
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
